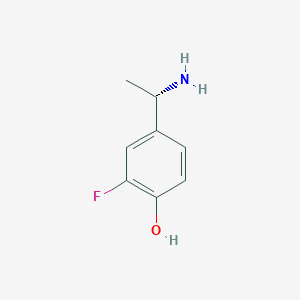
(s)-4-(1-Aminoethyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-4-(1-Aminoethyl)-2-fluorophenol is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it an important molecule in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines using catalytic methods. For instance, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . This method involves the use of engineered transaminase polypeptides that convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts and engineered enzymes to achieve high yields and enantiomeric purity. These methods are preferred due to their cost-effectiveness and atom-economical nature .
Analyse Des Réactions Chimiques
Types of Reactions
(s)-4-(1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(s)-4-(1-Aminoethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (s)-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with molecular targets through the formation of external aldimines with coenzymes like pyridoxal-5’-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates and ketimines, which play a crucial role in the compound’s reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the fluorine atom, affecting its reactivity and applications.
Trifluoromethyl amines: These compounds contain trifluoromethyl groups instead of a single fluorine atom, leading to different chemical properties and uses.
Uniqueness
(s)-4-(1-Aminoethyl)-2-fluorophenol is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound in asymmetric synthesis and catalysis .
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clé InChI |
VWURQMSCABRCTE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)O)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


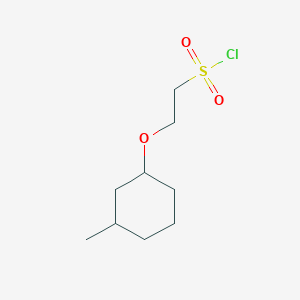
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)

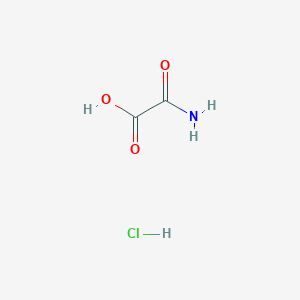


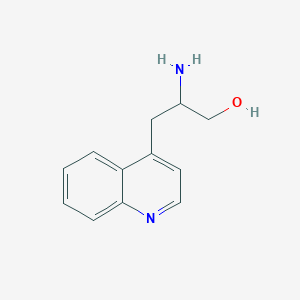
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
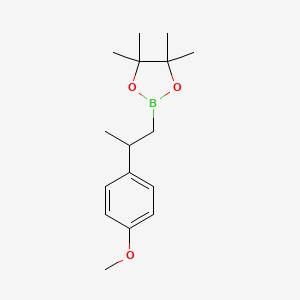
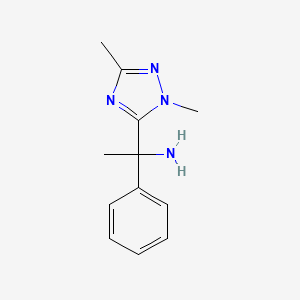
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)

